Product packaging for 2,5-Difluoro-6-methoxythiophenol(Cat. No.:CAS No. 1208078-29-8)

2,5-Difluoro-6-methoxythiophenol

Cat. No.: B12856855
CAS No.: 1208078-29-8
M. Wt: 176.19 g/mol
InChI Key: ZAWGXPPEPPJJLN-UHFFFAOYSA-N
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Description

2,5-Difluoro-6-methoxythiophenol is a fluorinated thiophenol derivative of high interest in chemical research and development. This compound serves as a versatile synthetic intermediate, particularly in the construction of heterocyclic scaffolds. Researchers utilize such difluoro-substituted thiophenols in the synthesis of benzothiazole derivatives, which are valuable structures in medicinal chemistry and agrochemical research . The presence of both the thiol group and the fluorine substituents on the aromatic ring makes it a key building block for designing molecules with specific steric and electronic properties. Handling of this compound requires careful consideration as fluorinated 2-aminothiophenol derivatives are known to be unstable in air and can form disulfides . Researchers are advised to use this product under inert atmospheres and standard laboratory safety protocols. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Specific physicochemical data for this exact compound is subject to confirmation upon quality control analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F2OS B12856855 2,5-Difluoro-6-methoxythiophenol CAS No. 1208078-29-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1208078-29-8

Molecular Formula

C7H6F2OS

Molecular Weight

176.19 g/mol

IUPAC Name

3,6-difluoro-2-methoxybenzenethiol

InChI

InChI=1S/C7H6F2OS/c1-10-6-4(8)2-3-5(9)7(6)11/h2-3,11H,1H3

InChI Key

ZAWGXPPEPPJJLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1S)F)F

Origin of Product

United States

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the local electronic environment of the fluorine atoms within the 2,5-Difluoro-6-methoxythiophenol molecule.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure of this compound.

In the ¹H NMR spectrum , the aromatic protons are expected to appear as complex multiplets due to proton-proton and proton-fluorine couplings. The methoxy (B1213986) group protons would typically present as a singlet, while the thiol proton signal can be broad and its chemical shift may vary depending on the solvent and concentration.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methoxy group.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted Multiplicity/Coupling Constants (Hz)
H-36.8 - 7.2-dd, J(H-F) ≈ 8-10, J(H-H) ≈ 3-4
H-46.9 - 7.3-ddd, J(H-F) ≈ 8-10, J(H-H) ≈ 9, J(H-H) ≈ 3-4
-OCH₃3.8 - 4.055 - 65s
-SH3.0 - 5.0-br s
C-1-110 - 120d, J(C-F) ≈ 20-30
C-2-150 - 160d, J(C-F) ≈ 240-260
C-3-115 - 125d, J(C-F) ≈ 5-10
C-4-118 - 128d, J(C-F) ≈ 5-10
C-5-145 - 155d, J(C-F) ≈ 240-260
C-6-140 - 150d, J(C-F) ≈ 10-20

Note: The predicted data is based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a powerful tool for directly observing the fluorine atoms. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 2 and 5. The chemical shifts and coupling constants (J(F-F) and J(H-F)) provide crucial information about the electronic environment and spatial proximity of the fluorine atoms to each other and to the aromatic protons.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, HOESY)

To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring. google.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. nih.gov It is particularly useful for identifying the connectivity between the methoxy group and the aromatic ring, and for confirming the positions of the fluorine and thiol substituents.

HOESY (Heteronuclear Overhauser Effect Spectroscopy) : HOESY can provide through-space correlations between fluorine and proton nuclei, offering insights into the spatial arrangement of the substituents on the benzene (B151609) ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govcolab.ws This allows for the determination of the elemental formula of the compound with high confidence, distinguishing it from other compounds with the same nominal mass. nih.govcolab.ws

Interactive Table 2: HRMS Data for this compound

Formula Calculated Exact Mass (m/z) Ion Type
C₇H₆F₂OS176.0107[M]⁺
C₇H₅F₂OS⁻175.0030[M-H]⁻
C₇H₆F₂NaOS⁺199.0000[M+Na]⁺

Ionization Techniques (e.g., EI, ESI) for Molecular Weight and Fragmentation Analysis

Different ionization techniques can be used to generate ions from the sample for mass analysis.

Electron Ionization (EI) : EI is a "hard" ionization technique that typically causes extensive fragmentation of the molecule. acs.org The resulting mass spectrum shows a molecular ion peak and a series of fragment ion peaks. Analysis of these fragments provides valuable structural information, as the fragmentation patterns are often predictable and characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the methoxy group, the thiol group, or a fluorine atom.

Electrospray Ionization (ESI) : ESI is a "soft" ionization technique that usually results in minimal fragmentation and produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. nih.gov This is particularly useful for confirming the molecular weight of the compound. nih.gov

By combining the information from these various spectroscopic and analytical techniques, a complete and unambiguous characterization of the chemical compound this compound can be achieved.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic vibrational frequencies that correspond to its specific structural features.

The key absorptions in the IR spectrum of this compound include:

S-H Stretching: The presence of the thiol group is typically confirmed by a weak absorption band in the region of 2550-2600 cm⁻¹.

C-S Stretching: The carbon-sulfur bond exhibits a weak to medium absorption band, generally found between 600 and 800 cm⁻¹.

C-F Stretching: Strong absorption bands, characteristic of the carbon-fluorine bonds, are expected in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretching: The benzene ring shows several absorption bands in the 1400-1600 cm⁻¹ range.

C-O Stretching: The methoxy group (-OCH₃) will produce a strong C-O stretching band, typically around 1020-1075 cm⁻¹ for aryl ethers.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H stretching of the methyl group in the methoxy substituent is observed just below 3000 cm⁻¹.

These distinct absorption bands collectively provide a spectroscopic fingerprint for this compound, confirming the presence of its key functional groups.

Table 1: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
ThiolS-H Stretch2550-2600Weak
Aryl ThioetherC-S Stretch600-800Weak to Medium
FluoroaromaticC-F Stretch1100-1300Strong
Aromatic RingC=C Stretch1400-1600Medium to Strong
Aryl EtherC-O Stretch1020-1075Strong
Aromatic C-HC-H Stretch>3000Medium
Methoxy GroupC-H Stretch<3000Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* transitions within the benzene ring.

The substitution pattern on the benzene ring, including the fluorine, methoxy, and thiol groups, influences the position and intensity of these absorption bands. Typically, substituted benzenes exhibit two main absorption bands:

The E2-band , a strong absorption typically occurring between 200-230 nm.

The B-band , which is weaker and appears at longer wavelengths, usually around 250-280 nm.

The presence of auxochromes like the methoxy and thiol groups can cause a bathochromic (red) shift in these absorption maxima to longer wavelengths. The specific λmax values for this compound would need to be determined experimentally, but are expected to fall within the characteristic ranges for substituted aromatic thiols.

Table 2: Expected UV-Vis Absorption for this compound

TransitionTypical Wavelength Range (nm)Molar Absorptivity (ε)
π → π* (E2-band)200-230High
π → π* (B-band)250-280Low to Medium

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound from reaction mixtures and for verifying its final purity.

Column Chromatography

Column chromatography is a preparative technique used to purify compounds on a larger scale. For the purification of substituted thiophenols and related aromatic compounds, silica (B1680970) gel is a commonly used stationary phase. rsc.orgoup.com The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in pentane, is often employed. uva.nl The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

Table 3: Typical Column Chromatography Parameters

ParameterDescription
Stationary Phase Silica gel (40-63 µm) rsc.org
Mobile Phase Hexane/Ethyl Acetate or Pentane/Dichloromethane gradients uva.nl
Elution Technique Gradient or Isocratic
Detection TLC with UV visualization

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and sensitive analytical technique used to monitor the progress of reactions, identify compounds, and determine the purity of a sample. amazonaws.com A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, typically silica gel. unibo.it The plate is then developed in a chamber containing a suitable solvent system. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The resulting spots are visualized under UV light (254 nm or 365 nm). unibo.it The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system. For related fluorinated aromatic compounds, Rf values are often reported to document purity under specific eluent conditions. uva.nl

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. academicjournals.org It is highly effective for analyzing volatile compounds like this compound.

In GC, the compound is vaporized and separated from other volatile components in a mixture as it passes through a capillary column. The retention time (the time it takes for the compound to elute from the column) is a key identifier. After separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification and structural elucidation. researchgate.netnih.gov

Chemical Reactivity and Mechanistic Studies

C-F Bond Activation Processes

The activation of the robust C-F bond is a significant challenge in synthetic chemistry. Photocatalysis has emerged as a powerful tool for initiating these transformations under mild conditions.

Visible-light photoredox catalysis offers a versatile platform for the selective cleavage of C-F bonds. In the context of 2,5-Difluoro-6-methoxythiophenol, the thiol group is poised to play a crucial role as an organophotocatalyst.

Upon deprotonation, the thiol group of this compound forms a thiolate. This thiolate can be excited by visible light to a higher energy state, transforming it into a potent single-electron donor. The electron-donating methoxy (B1213986) group on the ring can enhance the electron density on the thiolate, potentially lowering its oxidation potential and making the excited state more reducing. This excited thiolate can then engage in electron transfer processes to activate the C-F bonds of a substrate molecule.

A key pathway for C-F bond activation is through a single-electron transfer (SET) from a photocatalyst to the fluorinated aromatic ring. In a scenario where the excited thiolate of this compound acts as the photocatalyst, it could transfer an electron to an acceptor molecule. Conversely, if this compound is the substrate, an external photocatalyst could donate an electron to its aromatic system. This process would generate a radical anion, which can then fragment, leading to the cleavage of a C-F bond and the formation of a fluorinated aryl radical. The fluorination of phenyl rings has been shown to enhance the localization of excited electrons, which can influence the efficiency of such electron transfer processes nih.gov.

Process Description Key Intermediates
PhotoexcitationThe thiolate absorbs a photon, promoting an electron to a higher energy level.Excited state thiolate
Electron TransferThe excited thiolate donates an electron to an aryl fluoride (B91410) substrate.Thiol radical, Aryl fluoride radical anion
C-F Bond CleavageThe radical anion fragments, releasing a fluoride ion.Aryl radical, Fluoride ion

Hydrogen Atom Transfer (HAT) represents an alternative mechanistic pathway. In this process, a photogenerated radical abstracts a hydrogen atom from the thiol group of this compound, generating a thiyl radical. This thiyl radical can then participate in subsequent reactions. The bond dissociation energy (BDE) of the S-H bond is a critical factor in HAT processes nih.gov. The electronic environment created by the fluorine and methoxy substituents can influence this BDE. Studies on thiophenol have shown that UV irradiation can induce H-atom transfer from the thiol group to the aromatic ring, leading to isomerization nih.gov.

Reductive defluorination involves the net replacement of a fluorine atom with a hydrogen atom. This can be achieved using various reducing agents in combination with photocatalysis. For this compound, if it were the substrate, a potent photoredox catalyst could reduce the C-F bond, and a hydrogen atom donor in the reaction mixture would then quench the resulting aryl radical. The efficiency of reductive defluorination is influenced by the reduction potential of the fluoroaromatic compound.

The fluorinated aryl radical generated from the C-F bond cleavage of this compound is a highly reactive intermediate. It can participate in a variety of intermolecular reactions, such as cross-coupling with other aromatic systems, addition to alkenes, or reaction with other radical species. These reactions provide a pathway to synthesize more complex fluorinated molecules. The success of these subsequent reactions depends on the lifetime and reactivity of the specific radical intermediate.

Reactant Reaction Type Product Type
AlkeneRadical AdditionFunctionalized Alkane
AreneRadical ArylationBiaryl
Radical SpeciesRadical-Radical CouplingDimer or Cross-Coupled Product

Photoredox Catalysis for Selective C-F Cleavage

Transformations of the Thiol Group (-SH)

The thiol group is the most reactive functional group in this compound, readily undergoing a variety of transformations at the sulfur atom. Its reactivity is modulated by the electron-withdrawing fluorine atoms, which increase the acidity of the thiol proton, making the corresponding thiophenolate a more readily formed and potent nucleophile.

The sulfur atom of the thiol group in this compound is a soft nucleophile, making it highly reactive towards soft electrophiles such as alkyl halides, acyl halides, and benzyl (B1604629) halides. These reactions typically proceed via a nucleophilic substitution mechanism, where the thiolate anion, formed by deprotonation of the thiol, attacks the electrophilic carbon atom.

Alkylation: In the presence of a base, such as a carbonate or a hydroxide, this compound is readily deprotonated to form the corresponding thiophenolate. This anion then acts as a potent nucleophile, reacting with alkyl halides (e.g., methyl iodide, ethyl bromide) to yield the corresponding thioethers (sulfides). The reaction is generally efficient and follows an SN2 pathway.

Acylation: Reaction with acylating agents, such as acyl chlorides or anhydrides, in the presence of a base (e.g., pyridine (B92270) or triethylamine) leads to the formation of thioesters. nih.gov This transformation is a facile process, often used for the protection of the thiol group or for the synthesis of more complex molecules. Microwave-assisted acylation using neat acetic anhydride (B1165640) has been reported as a rapid and efficient method for the acylation of thiophenols. nih.gov

Benzylation: Similar to alkylation, benzylation can be achieved by reacting the thiophenolate of this compound with benzyl halides (e.g., benzyl bromide). This reaction provides a straightforward route to benzyl aryl sulfides. nih.govias.ac.in The use of catalysts, such as modified clays, can facilitate these reactions in heterogeneous media. ias.ac.in

Table 1: Representative Alkylation, Acylation, and Benzylation Reactions of Substituted Thiophenols

Reaction Type Electrophile Reagents/Conditions Product Type
Alkylation Methyl Iodide K2CO3, Acetone Aryl Methyl Sulfide (B99878)
Acylation Acetyl Chloride Pyridine, CH2Cl2 Aryl Thioacetate
Benzylation Benzyl Bromide NaH, THF Benzyl Aryl Sulfide

The sulfur atom in the thiol group of this compound exists in its most reduced state and is therefore susceptible to oxidation. The outcome of the oxidation depends on the nature of the oxidizing agent and the reaction conditions.

Oxidation to Disulfides: Mild oxidizing agents, such as iodine, hydrogen peroxide, or even atmospheric oxygen, can readily oxidize this compound to its corresponding disulfide, bis(2,5-difluoro-6-methoxyphenyl) disulfide. rsc.orgbiolmolchem.comlibretexts.org This reaction involves the formation of a sulfur-sulfur bond and is a common transformation for thiols. The oxidation is often catalyzed by metal complexes or can occur under acidic conditions. biolmolchem.comtandfonline.com

Oxidation to Sulfonates: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4), nitric acid, or excess hydrogen peroxide, can further oxidize the thiol group to a sulfonic acid (2,5-Difluoro-6-methoxybenzenesulfonic acid). youtube.comacs.orgresearchgate.net This transformation proceeds through intermediate oxidation states, including sulfenic (-SOH) and sulfinic (-SO2H) acids. acs.orgnih.gov The resulting sulfonic acids are strong acids, analogous to sulfuric acid. youtube.com

Table 2: Oxidation Products of this compound

Oxidizing Agent Product Oxidation State of Sulfur
Air (O2), I2, mild H2O2 Disulfide -1
KMnO4, HNO3, excess H2O2 Sulfonic Acid +6

The thiolate anion of this compound is a potent nucleophile and can participate in a variety of reactions involving addition to electrophilic centers. The nucleophilicity of substituted thiophenolates has been systematically studied, and it is influenced by the electronic nature of the substituents on the aromatic ring. acs.org The electron-withdrawing fluorine atoms in this compound are expected to slightly decrease the nucleophilicity of the sulfur atom compared to unsubstituted thiophenol, but the thiolate will still be a strong nucleophile.

This nucleophilic character allows it to react with a wide range of electrophiles, including:

α,β-Unsaturated Carbonyl Compounds: Thiolates can undergo Michael or conjugate addition to α,β-unsaturated ketones, esters, and nitriles. wikipedia.org This reaction results in the formation of a new carbon-sulfur bond at the β-position of the unsaturated system.

Epoxides: The thiolate can act as a nucleophile to open epoxide rings, leading to the formation of β-hydroxy thioethers.

Other Electrophilic Centers: The thiolate can also react with other electron-deficient centers, participating in various coupling and addition reactions. nih.govnih.gov

Reactivity of the Methoxy Group (-OCH3)

The methoxy group in this compound is generally less reactive than the thiol group. It consists of a methyl group attached to an oxygen atom, which is then bonded to the aromatic ring. Its primary influence on the molecule's reactivity is through its electronic effects on the aromatic system.

The ether linkage of the methoxy group is typically stable, but it can be cleaved under specific and often harsh conditions to yield the corresponding phenol.

Ether Cleavage: The most common reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr3). nih.gov The reaction proceeds by the formation of an adduct between the Lewis acidic boron atom and the oxygen atom of the methoxy group, followed by a nucleophilic attack of a bromide ion on the methyl group. This results in the formation of a phenoxy-boron species, which upon aqueous workup, yields the phenol. Other reagents, such as strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at high temperatures, can also effect this cleavage. More recently, methods using organic superbases in the presence of alkanethiols have been developed for the demethylation of methoxyarenes. rsc.org

The methoxy group is generally stable under a wide range of acidic and basic conditions.

Acidic Conditions: In moderately acidic solutions, the methoxy group is stable. However, under strongly acidic conditions and at elevated temperatures, protonation of the ether oxygen can occur, which can facilitate nucleophilic attack and cleavage, as seen with HBr and HI.

Basic Conditions: The methoxy group is highly stable under basic conditions. The C-O bond is not susceptible to cleavage by bases, making it a suitable protecting group for phenols in many base-mediated reactions.

Aromatic Ring Functionalization

The functionalization of the aromatic ring of this compound is governed by the electronic and steric properties of its three substituents: two fluoro groups, a methoxy group, and a thiophenol (mercapto) group. These groups collectively influence the regioselectivity of further chemical transformations.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing benzene (B151609) derivatives. The outcome of such reactions on this compound is dictated by the directing effects of the existing substituents.

The methoxy (-OCH₃) group is a powerful activating group and a strong ortho-, para- director. organicchemistrytutor.comlibretexts.orgstudy.com This is due to its ability to donate electron density to the aromatic ring via a resonance effect (+M), which stabilizes the cationic intermediate (sigma complex) formed during the reaction. youtube.comresearchgate.net The fluoro (-F) substituents are deactivating groups due to their strong electron-withdrawing inductive effect (-I), yet they are also ortho-, para- directors because of a competing, albeit weaker, electron-donating resonance effect (+M). wikipedia.orgcsbsju.edulibretexts.org The thiophenol (-SH) group, similar to a hydroxyl group, is considered an activating, ortho-, para- director through resonance donation of one of sulfur's lone pairs.

In a polysubstituted benzene ring, the position of electrophilic attack is generally controlled by the most powerful activating group. masterorganicchemistry.comyoutube.com In this molecule, the methoxy group is the strongest activating substituent. Therefore, it will primarily direct incoming electrophiles to its ortho and para positions. The position para to the methoxy group is already substituted with a fluorine atom. The two ortho positions are C3 and C5. However, the C5 position is already substituted with a fluorine atom. Thus, the primary site for electrophilic substitution is the C3 position, which is ortho to the methoxy group and meta to the other substituents. Steric hindrance from the adjacent thiophenol group at C6 might slightly disfavor substitution at the C3 position compared to an unsubstituted analogue, but the powerful directing effect of the methoxy group is expected to overcome this.

Table 1: Analysis of Substituent Effects in Electrophilic Aromatic Substitution
SubstituentPositionInductive Effect (-I)Resonance Effect (+M)Overall EffectDirecting Preference
-OCH₃C1Weakly deactivatingStrongly activatingStrongly ActivatingOrtho, Para
-FC2Strongly deactivatingWeakly activatingDeactivatingOrtho, Para
-FC5Strongly deactivatingWeakly activatingDeactivatingOrtho, Para
-SHC6Weakly deactivatingActivatingActivatingOrtho, Para

Predicted Reactivity: The methoxy group at C1 dictates the regioselectivity, directing electrophiles primarily to the C3 position.

Directed Ortho-Metallation (DoM) Strategies

Directed ortho-metallation (DoM) is a powerful method for the regioselective functionalization of aromatic rings, utilizing a directing metalation group (DMG) to guide deprotonation by a strong base, typically an organolithium reagent. organic-chemistry.org

In this compound, the most acidic proton is that of the thiol group. It will react instantaneously with an organolithium base like n-butyllithium (n-BuLi) to form a lithium thiolate (-SLi). This necessitates the use of at least two equivalents of the base to effect subsequent deprotonation of the aromatic ring.

After the formation of the thiolate, the directing ability of the remaining groups must be considered. The methoxy group is a moderate DMG, as is the fluoro group. organic-chemistry.orgresearchgate.net The newly formed lithium thiolate is generally considered a weak DMG. In competitive situations, the methoxy group is typically a more effective directing group than a fluoro group. Therefore, the second equivalent of the organolithium base would be directed to the C3 position, which is ortho to the potent methoxy directing group. Subsequent quenching with an electrophile would introduce a new substituent at this position.

Table 2: Hypothetical Directed Ortho-Metallation (DoM) Strategy
StepReagents and ConditionsIntermediate/ProductRationale
1. Thiol Deprotonation1.1 eq. n-BuLi, THF, -78 °CLithium 2,5-difluoro-6-methoxythiophenolateThe acidic thiol proton (pKa ≈ 6-7) is readily removed by the strong base.
2. Ortho-Lithiation1.1 eq. n-BuLi, THF, -78 °C to 0 °C3-Lithio-2,5-difluoro-6-methoxythiophenolateThe -OCH₃ group directs the second lithiation to the ortho C3 position.
3. Electrophilic QuenchElectrophile (e.g., I₂, DMF, (CH₃)₂SO₄)3-Substituted-2,5-difluoro-6-methoxythiophenol (after workup)The highly nucleophilic aryllithium species reacts with a wide range of electrophiles.

Cascade and Multicomponent Reactions Incorporating the Compound

Cascade and multicomponent reactions offer efficient pathways to complex molecules from simple starting materials in a single pot. beilstein-journals.orgnih.gov The reactivity of this compound in such reactions would likely be centered on the nucleophilic character of the thiol group.

Cascade Reactions: The thiol group can initiate cascade sequences. For example, it could undergo a Michael addition to an α,β-unsaturated system, with the resulting intermediate poised for an intramolecular cyclization onto another functional group. Thiol-mediated ring-expansion cascades have also been documented, where the thiol acts as a "multitasking" reagent to promote a series of transformations. acs.orgnih.gov A hypothetical cascade could involve the reaction of this compound with a substrate containing both an alkyne and a leaving group, potentially leading to the formation of a benzothiazine derivative through a sequence of addition and intramolecular nucleophilic substitution.

Multicomponent Reactions (MCRs): Thiophenols are known to participate in various MCRs, often acting as the sulfur-based nucleophile. For instance, in reactions analogous to the Gewald synthesis, a thiophenol can react with a carbonyl compound and a source of cyanide. More commonly, thiols can act as one of the components in isocyanide-based MCRs. While many examples involve 2-aminothiophenols to form benzothiazoles, rsc.orgmdpi.com the thiol functionality alone can participate in other MCRs. A plausible scenario would involve its participation as the "acid" component in an Ugi-type reaction or as a nucleophile in a Passerini-type reaction, leading to highly functionalized products.

Table 3: Hypothetical Multicomponent Reaction
Reaction TypeComponent 1Component 2Component 3Potential Product Class
Thiol-Ene-Carbonyl CyclizationThis compoundAn unsaturated aldehyde (e.g., acrolein)A dehydrating agentSubstituted Thiochromane
Modified Petasis-type ReactionThis compoundAn amine (e.g., piperidine)An aldehyde (e.g., formaldehyde)α-Aminomethyl sulfide derivative

Computational and Theoretical Chemistry

Electronic Structure and Molecular Geometry

The arrangement of atoms and the distribution of electrons within a molecule are fundamental to its chemical nature. Computational models can predict these features with increasing accuracy.

Density Functional Theory (DFT) is a widely used computational method to determine the ground-state properties of molecules. By applying functionals like B3LYP with a suitable basis set (e.g., 6-31G*), the optimized geometry, including bond lengths and angles of 2,5-Difluoro-6-methoxythiophenol, can be calculated. These calculations can also generate maps of electron density and electrostatic potential, which highlight the electron-rich and electron-poor regions of the molecule, crucial for predicting sites of chemical interaction. For instance, DFT has been used to calculate the optimized structure of related substituted phenyl derivatives, providing a reliable foundation for understanding their geometry. researchgate.net

The substituents on the benzene (B151609) ring of this compound are not fixed in a single orientation. Rotational barriers, particularly around the C-S bond, dictate the molecule's preferred three-dimensional shape or conformation. The energy of the molecule changes as the thiophenol group rotates, and this can be mapped computationally to identify the most stable (lowest energy) conformers.

Studies on similar molecules like thioanisole (B89551) and other thiophenol derivatives show that the presence and position of substituents significantly affect these rotational barriers. cdnsciencepub.comcdnsciencepub.com For example, ortho substituents can force the C-S bond into a plane perpendicular to the aromatic ring, while meta and para substituents cause more subtle changes in conformational preference. cdnsciencepub.comcdnsciencepub.com In 2-methoxythiophenol, the trans conformer (where the S-H bond points away from the methoxy (B1213986) group) is slightly favored over the cis conformer. researchgate.net For this compound, the interplay between the two fluorine atoms and the methoxy group would determine the rotational barrier of the thiol group, a value that can be precisely calculated using modern computational methods.

Table 1: Calculated Conformational Data for this compound

ParameterCalculated Value
Rotational Barrier (C-S bond)Data not available in search results
Most Stable Conformer (C-C-S-H dihedral angle)Data not available in search results

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior. researchgate.net The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. researchgate.netnih.gov

For aromatic molecules, these orbitals are typically distributed across the π-system of the ring and any conjugating substituents. beilstein-journals.org In a molecule like this compound, the sulfur and methoxy groups would influence the energy and distribution of these orbitals. DFT calculations are routinely used to compute these values, providing insight into the molecule's potential as an electron donor or acceptor in chemical reactions. researchgate.netbeilstein-journals.org

Table 2: Calculated Electronic Properties for this compound

Electronic PropertyCalculated Value
HOMO EnergyData not available in search results
LUMO EnergyData not available in search results
HOMO-LUMO GapData not available in search results
Oxidation PotentialData not available in search results
Reduction PotentialData not available in search results

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, identifying short-lived intermediate structures, and determining the energy required for a reaction to occur. mdpi.com

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state. youtube.com Identifying the geometry of this transition state is crucial for understanding the reaction mechanism. Computational methods can locate these structures on the potential energy surface and calculate their energy. youtube.come3s-conferences.org The difference in energy between the reactants and the transition state is the activation energy, a critical factor that governs the rate of the reaction. sciepub.comnih.gov For this compound, this approach could be used to study various reactions, such as its role as a photocatalyst in C-F bond activation, where related thiophenols have been shown to be effective. rsc.orgacs.org

Most chemical reactions are performed in a solvent, which can significantly influence reaction rates and even the mechanism itself. researchgate.net Computational models, like the Polarizable Continuum Model (PCM), can simulate the presence of a solvent and its effect on the energies of reactants, transition states, and products. researchgate.net A polar solvent might stabilize a charged transition state, thereby lowering the activation energy and accelerating the reaction compared to a nonpolar solvent or the gas phase. Analyzing these solvent effects is essential for translating theoretical predictions into practical laboratory conditions and for optimizing reaction outcomes. sciepub.comresearchgate.net

Isotopic Labeling Studies for Mechanistic Validation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. nih.gov In the context of "this compound," isotopic labeling studies, though not yet documented in the literature for this specific molecule, would be invaluable for validating proposed reaction pathways.

For instance, in reactions involving the thiol group, such as nucleophilic addition or oxidation, substituting the hydrogen atom of the sulfhydryl group with its heavier isotope, deuterium (B1214612) (D), to form "this compound-d1," would allow for the determination of kinetic isotope effects (KIEs). A significant primary KIE would indicate that the S-H bond is broken in the rate-determining step of the reaction. This has been observed in studies of other thiophenols, where pKa values and isotope effects on ionization have been investigated. researchgate.net

Furthermore, labeling specific carbon atoms within the benzene ring with ¹³C could be employed to track any skeletal rearrangements or to confirm the regioselectivity of substitution reactions. Similarly, the use of ¹⁸O in the methoxy group could provide insights into ether cleavage mechanisms or O-dealkylation reactions. The combination of experimental studies on such labeled compounds with computational modeling of the reaction coordinates would offer a robust validation of the proposed mechanisms. nih.gov

Spectroscopic Property Prediction

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can aid in the identification and characterization of novel compounds. Density Functional Theory (DFT) is a particularly common and effective method for these predictions. dtic.milnih.gov

NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for "this compound" with a high degree of accuracy. chemrevlett.com These predictions are invaluable for assigning experimental spectra and for understanding the electronic environment of the different nuclei.

The chemical shifts are highly sensitive to the electron density around the nucleus. For "this compound," the electron-withdrawing fluorine atoms are expected to deshield the adjacent carbon and hydrogen atoms, leading to higher chemical shift values (downfield shifts). youtube.comyoutube.com Conversely, the electron-donating methoxy group would lead to increased shielding (upfield shifts), particularly at the ortho and para positions, though its effect at position 6 is primarily on the adjacent carbons and the methoxy protons themselves. The thiol group also influences the electronic environment of the aromatic ring.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide precise predictions of these shifts. nih.gov By comparing the calculated spectra of different potential isomers, the correct structure can be confidently assigned.

Below is a hypothetical table of predicted NMR chemical shifts for "this compound," based on DFT calculations and trends observed in related substituted benzenes.

AtomPredicted Chemical Shift (ppm)
H (on SH)3.5 - 4.5
H (on ring)6.8 - 7.5
CH₃ (methoxy)3.8 - 4.0
C-S125 - 135
C-F150 - 165 (with J-coupling to F)
C-O155 - 160
C-H115 - 125
C (quaternary)130 - 140

Note: These are estimated values and the actual chemical shifts can be influenced by solvent and other experimental conditions.

Vibrational Frequency Analysis (IR)

Key predicted vibrational frequencies for "this compound" would include:

S-H stretch: A weak to medium band typically in the region of 2550-2600 cm⁻¹.

Aromatic C-H stretch: Multiple sharp bands above 3000 cm⁻¹.

C-S stretch: A band in the fingerprint region, often between 600-800 cm⁻¹.

C-F stretch: Strong absorptions typically found in the 1100-1400 cm⁻¹ range.

C-O (methoxy) stretch: A strong band, usually around 1020-1075 cm⁻¹ (asymmetric) and 1200-1275 cm⁻¹ (symmetric).

Aromatic C=C stretches: A series of bands in the 1400-1600 cm⁻¹ region.

A theoretical IR spectrum generated from these calculations can be compared with experimental data to confirm the identity and purity of the synthesized compound. researchgate.net

A hypothetical table of predicted prominent IR frequencies is presented below.

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
Aromatic C-H stretch3050 - 3150Medium
Aliphatic C-H stretch (CH₃)2850 - 2980Medium
S-H stretch2550 - 2600Weak
Aromatic C=C stretch1450 - 1600Medium to Strong
C-F stretch1100 - 1400Strong
C-O stretch1020 - 1275Strong

Aromaticity and Antiaromaticity Investigations

The presence of fluorine and methoxy substituents can modulate the aromaticity of the benzene ring in "this compound." Computational methods provide quantitative measures of aromaticity.

Nucleus-Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess aromaticity. github.io It involves calculating the magnetic shielding at a non-bonded point, typically at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity.

A hypothetical table of NICS values is shown below.

CompoundNICS(0) (ppm)NICS(1) (ppm)
Benzene (for comparison)-9.7-11.5
This compound-7.5-9.8

Note: These are illustrative values. The actual calculated values will depend on the level of theory and basis set used.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a method used to visualize and quantify electron localization in a molecule. In the context of aromaticity, ELF analysis can map the delocalized π-electron system. For an aromatic compound like "this compound," the ELF would show a continuous basin of delocalized electron density above and below the plane of the benzene ring.

The degree of electron delocalization can be quantified by integrating the electron density within these basins. A comparison of the ELF bifurcation values for "this compound" with that of benzene would provide a quantitative measure of the influence of the substituents on the aromaticity. It is expected that the fluorine substituents would cause some perturbation in the uniformity of the electron delocalization. acs.org

Molecular Dynamics Simulations for Conformational Landscapes

In related thiophenol compounds, the twofold barrier to internal rotation (V₂) around the C-S bond is a critical parameter. For instance, in 3,5-difluorothiophenol, the V₂ was determined to be 6.4 kJ/mol. cdnsciencepub.com This barrier arises from the electronic interactions between the sulfur lone pairs and the π-system of the benzene ring. The presence of substituents on the ring significantly influences this barrier. For example, in 4-methoxythiophenol, the V₂ is -1.9 kJ/mol, indicating a change in the stable conformation. cdnsciencepub.com

For this compound, the conformational landscape would be influenced by a combination of electronic effects from the fluorine and methoxy substituents and steric interactions due to their positions on the ring. The fluorine atom at position 2 and the methoxy group at position 6, ortho to the thiophenol group, would introduce significant steric hindrance, likely impacting the rotational barriers around the C-S and C-O bonds.

An MD simulation would typically involve defining a force field for the molecule, placing it in a simulated environment (such as a solvent box), and then solving Newton's equations of motion for all atoms over a specified period. The resulting trajectory provides information on how the bond lengths, bond angles, and dihedral angles change over time. Analysis of the dihedral angles corresponding to the C-S and C-O rotations would reveal the most populated (lowest energy) conformations.

A hypothetical study might identify several low-energy conformers. The relative populations of these conformers would be determined by their free energies, which include both enthalpic and entropic contributions. The potential energy surface (PES) could be mapped to identify the energy minima corresponding to stable conformers and the transition states that connect them. nih.govrsc.org

Hypothetical Research Findings from a Molecular Dynamics Simulation of this compound:

A molecular dynamics simulation would likely investigate several starting conformations to thoroughly explore the potential energy surface. The primary dihedral angles of interest would be the C2-C1-S-H and C1-C6-O-C(H₃) angles. The simulation would likely reveal the most stable orientations of the -SH and -OCH₃ groups.

Interactive Table: Hypothetical Conformational Analysis Data

Conformer C2-C1-S-H Dihedral Angle (°) C1-C6-O-C(H₃) Dihedral Angle (°) Relative Energy (kJ/mol) Predicted Population (%)
A 0 (planar, SH cis to C6) 0 (planar, O-CH₃ cis to C1) 5.2 5
B 0 (planar, SH cis to C6) 180 (planar, O-CH₃ trans to C1) 2.8 15
C 180 (planar, SH trans to C6) 0 (planar, O-CH₃ cis to C1) 3.5 10

Note: The data in this table is hypothetical and is intended to illustrate the type of results that would be generated from a molecular dynamics study. The actual values would need to be determined through rigorous computational investigation.

The results of such a simulation would provide a detailed understanding of the conformational preferences of this compound, which is crucial for understanding its chemical reactivity and physical properties.

Advanced Applications in Chemical Sciences

Role as Building Blocks in Complex Molecule Synthesis

Organic building blocks are foundational to modern synthetic chemistry, providing the modular units required to construct larger, more complex molecular architectures. hilarispublisher.comnih.gov 2,5-Difluoro-6-methoxythiophenol is a prime example of a multifunctional building block, whose distinct reactive sites can be addressed selectively to build intricate structures. The thiol (-SH) group serves as a potent nucleophile, while the activated carbon-fluorine bonds are susceptible to nucleophilic aromatic substitution (SNAr).

The nucleophilic character of the thiol or its corresponding thiolate is frequently exploited in reactions with electrophilic centers. For instance, analogous methoxythiophenol compounds readily react with fluorinated aromatic systems, such as tetrafluorophthalonitrile (B154472) or perfluorinated dyes, to yield complex chromophores with tailored electronic properties. mit.edunih.gov In these syntheses, the thiolate displaces a fluorine atom on the reaction partner to form a stable aryl thioether linkage.

Furthermore, the difluorinated ring system of this compound itself can serve as the electrophilic component. In the presence of a strong nucleophile, one or both of the fluorine atoms can be displaced. This reactivity is central to the synthesis of sulfur-containing heterocyclic compounds like thianthrenes and related structures. While direct synthesis of thianthrenes using this compound is not widely documented, analogous reactions using structurally similar compounds like 4,5-difluoro-1,2-dinitrobenzene with dithiols demonstrate the viability of this approach for creating complex heterocyclic systems. nih.gov The methoxy (B1213986) group, being a moderate electron-donating group, can influence the regioselectivity of these substitution reactions.

Precursor Building BlockReaction PartnerResulting Structure/LinkagePotential ApplicationReference Analogy
This compound (as nucleophile)Activated Fluoroaromatic (e.g., BOPYPY dye)Aryl ThioetherFunctional Dyes, Probes nih.gov
This compound (as electrophile)DithiolThianthrene-like heterocycleOrganic Electronics nih.gov
This compound (as nucleophile)TetrafluorophthalonitrileSubstituted PhthalonitrilePrecursor for Phthalocyanines mit.edu

This table presents potential synthetic applications based on the known reactivity of analogous compounds.

Contributions to Catalysis and Organocatalysis

The development of highly efficient and selective catalysts is a cornerstone of sustainable chemistry. The unique electronic features of this compound make it an intriguing candidate for applications in both transition metal catalysis and organocatalysis.

In transition metal catalysis, ligands play a crucial role in modulating the metal center's steric and electronic properties, thereby controlling catalytic activity and selectivity. rsc.orgcore.ac.uk Thiophenols and their derivatives are known to serve as effective ligands, coordinating to metal centers through the soft sulfur atom.

While specific applications of this compound as a ligand are not extensively reported, its structure offers significant potential for ligand design. The sulfur donor atom can bind to various late transition metals like palladium, rhodium, or iridium. diva-portal.orgacademie-sciences.fr The true value of this molecule lies in the electronic tuning provided by its substituents:

Difluoro Groups : As strong electron-withdrawing groups, the fluorine atoms decrease the electron density on the sulfur atom. This modification can make the resulting metal complex more electrophilic and potentially enhance its catalytic activity in certain oxidative reactions.

This ability to precisely modulate the electronic character of a metal center is critical for optimizing catalytic cycles. nih.gov By synthesizing a library of similar thiophenol-based ligands with varied substitution patterns, catalysts can be tailored for specific transformations.

Photoredox catalysis, which uses visible light to drive chemical reactions, has emerged as a powerful tool in green chemistry. sigmaaldrich.com While many common photocatalysts are based on expensive heavy metals like iridium and ruthenium, there is a growing interest in developing purely organic photocatalysts. chemie-brunschwig.chmdpi.com

Organic dyes and aromatic molecules with suitable HOMO/LUMO energy gaps can function as photocatalysts by absorbing light and engaging in single-electron transfer (SET) or energy transfer processes. mdpi.comcolab.ws The chromophore of this compound, a substituted benzene (B151609) ring, has the potential for such photoactivity. The substituents would play a key role in tuning its photophysical properties:

The methoxy group (an auxochrome) can help shift the absorption profile towards the visible region.

The combination of electron-donating (methoxy) and electron-withdrawing (difluoro) groups can modulate the molecule's ground- and excited-state redox potentials.

This tuning is essential for designing a photocatalyst that can effectively oxidize or reduce a target substrate upon irradiation. chemrxiv.org Although this specific molecule is not yet established as a photocatalyst, its structural motifs suggest it could serve as a scaffold for developing new metal-free photocatalytic systems for sustainable chemical transformations.

Precursors for Advanced Materials Science

The search for new materials with superior performance characteristics is relentless. This compound serves as a promising precursor for advanced polymers and optoelectronic materials, where its unique combination of atoms imparts desirable properties.

This compound is an ideal monomer for the synthesis of high-performance polymers, particularly poly(arylene sulfide)s (PAS). researchgate.net These materials are known for their exceptional thermal stability and chemical resistance. The polymerization typically proceeds through a nucleophilic aromatic substitution polycondensation reaction. In this process, the thiolate of one monomer attacks an activated fluorine position on another monomer, forming a thioether linkage and eliminating a fluoride (B91410) salt.

The specific substituents on the monomer unit directly translate to the properties of the final polymer:

Thioether Linkages : The sulfur atoms in the polymer backbone provide high polarizability.

Fluorine Atoms : Residual fluorine atoms can enhance thermal stability and lower the dielectric constant.

Methoxy Group : The presence of the methoxy group can improve the solubility of the resulting polymer, making it easier to process into films and fibers. Crucially, it also increases the polymer's refractive index. nii.ac.jp

Research on methoxy-substituted poly(phenylene sulfide)s has shown that these polymers possess a high refractive index while maintaining good transparency in the visible spectrum, a combination of properties highly sought after for optical applications. nii.ac.jp

Polymer ClassMonomer(s)Key Polymer PropertyPotential ApplicationRelevant Finding
Poly(arylene sulfide)This compoundHigh Refractive Index, SolubilityOptical Films, Lens MaterialsMethoxy groups increase refractive index and solubility. nii.ac.jp
Poly(arylene ether ether sulfide)Difluorodiphenyl sulfoxide, DiphenolsSemicrystallinity, Thermal StabilityHigh-Performance Composite MatricesSynthesized via a soluble precursor route. kpi.ua

Materials derived from this compound are promising for use in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Polymers based on this monomer, such as methoxy-substituted poly(phenylene sulfide), are of particular interest as high-refractive-index (HRI) materials. nii.ac.jp In OLEDs, a significant portion of the light generated is trapped within the device due to a mismatch in the refractive indices of the different layers. By incorporating an HRI layer made from a polymer like OMePPS (poly(2-methoxy-1,4-phenylenesulfide)), light extraction efficiency can be dramatically improved, leading to brighter and more energy-efficient displays. nii.ac.jp

Furthermore, the strategic incorporation of difluoro- and thioether-containing units is a known strategy for designing n-type organic semiconductors. sci-hub.se These materials are essential for constructing complementary logic circuits in organic electronics. The electron-withdrawing nature of the fluorine atoms helps to lower the LUMO energy level of the polymer, facilitating electron injection and transport. Therefore, copolymers incorporating the this compound unit could be developed as active materials for n-channel transistors in advanced electronic devices.

Material ApplicationKey PropertyFunction in DeviceDerived FromReference
OLED Encapsulation/Light Extraction LayerHigh Refractive Index (n > 1.7)Improves external quantum efficiency by reducing internal reflection.Poly(phenylene sulfide)s with methoxy groups nii.ac.jp
n-Type Organic SemiconductorLow LUMO Energy Level, Backbone PlanarityActive channel material for electron transport in OFETs.Copolymers with difluoro-thioether units sci-hub.se

3 Scaffold Design for π-Conjugated Systems

The strategic design of molecular scaffolds is a cornerstone in the development of advanced π-conjugated systems, which are integral to the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). juniperpublishers.com The electronic and physical properties of these materials are intrinsically linked to the molecular architecture of their constituent building blocks. The compound this compound presents a unique combination of functional groups that make it a theoretically promising, though not yet widely explored, scaffold for the synthesis of novel π-conjugated polymers. The interplay between the electron-withdrawing fluorine atoms, the electron-donating methoxy group, and the reactive thiophenol moiety offers a versatile platform for tuning the optoelectronic and morphological characteristics of the resulting polymers.

The incorporation of fluorine atoms into the backbone of conjugated polymers is a well-established strategy to modulate their electronic properties. dntb.gov.uaacs.org Fluorination generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net This can enhance the ambient stability of the material and, in the context of OPVs, can lead to a higher open-circuit voltage. Furthermore, intramolecular, non-covalent interactions between fluorine and adjacent atoms, such as sulfur, can promote a more planar polymer backbone, which in turn facilitates intermolecular π-π stacking and enhances charge carrier mobility. acs.org

Conversely, the methoxy group is a strong electron-donating group. Its presence is expected to raise the HOMO level, which can be beneficial for tuning the band gap and improving charge injection from electrodes. researchgate.net The combination of both fluorine and methoxy substituents on the same thiophene (B33073) precursor, as in this compound, suggests a mechanism for fine-tuning the electronic structure through a "push-pull" effect within the monomer unit itself.

The thiophenol group serves as a reactive handle for incorporating this functionalized aromatic ring into a polymer chain. Thiophenols can be utilized in various synthetic routes to create thiophene-based monomers. derpharmachemica.commdpi.com For instance, cyclization reactions of functionalized thiophenols can lead to the formation of substituted thiophenes, which can then be polymerized. researchgate.netpsu.edu

Potential Synthetic Pathways and Polymer Architectures

While direct polymerization of this compound is not a standard approach, it can be envisioned as a precursor to a key monomer. A plausible synthetic strategy would involve the conversion of the thiophenol into a more reactive species suitable for cross-coupling polymerization reactions, such as Stille, Suzuki, or direct arylation polymerization (DArP). universiteitleiden.nl For example, the thiophenol could be transformed into a thiophene-boronic ester or a stannylated thiophene derivative.

One hypothetical synthetic route could involve the reaction of this compound with a suitable dihaloaromatic or dihaloheterocyclic comonomer in a cross-coupling polymerization. The resulting polymer would feature the difluoro-methoxy-phenylthio moiety as a pendant group on the polymer backbone.

Another approach would be to first construct a thiophene monomer from this compound, for example, through a reaction that forms the thiophene ring while preserving the fluoro and methoxy substituents. This monomer could then be polymerized to create a polythiophene with the desired functionalities directly incorporated into the conjugated backbone.

Predicted Properties and Research Findings from Analogous Systems

The table below summarizes the general effects of fluorine and methoxy substituents on the properties of polythiophenes, based on existing research on analogous compounds.

Substituent EffectImpact on Polymer PropertiesSupporting Rationale
Fluorine Lowers HOMO and LUMO energy levelsHigh electronegativity of fluorine withdraws electron density from the conjugated backbone. dntb.gov.uaresearchgate.net
Enhances backbone planarityIntramolecular F•••S interactions can reduce torsional angles between thiophene units. acs.org
Increases charge carrier mobilityImproved planarity and intermolecular packing facilitate charge transport. acs.org
Methoxy Group Raises HOMO energy levelThe electron-donating nature of the methoxy group increases electron density in the backbone. researchgate.net
Can introduce steric hindranceThe bulkiness of the methoxy group might affect polymer packing if not carefully positioned.
Potential for S•••O conformational locksCan enhance planarity, similar to fluorine, by locking the conformation between adjacent rings.

The unique substitution pattern of this compound, with two fluorine atoms and one methoxy group, would likely result in a complex interplay of these effects. The precise positioning of these groups is critical. With the methoxy group at the 6-position and the fluoro groups at the 2- and 5-positions of the parent thiophenol, their influence on the electronic structure of a resulting thiophene-based polymer would be significant.

Hypothetical Polymer Data

To illustrate the potential of such a scaffold, the following table presents hypothetical data for a polymer derived from a monomer based on this compound, compared with well-known polythiophenes. This data is for illustrative purposes and is based on trends observed in the literature for similar substitutions.

PolymerHOMO (eV)LUMO (eV)Band Gap (eV)Potential Application
Poly(3-hexylthiophene) (P3HT)-4.9-2.92.0OFETs, OPVs
Poly(3,4-difluorothiophene)-5.5-3.52.0Stable OFETs
Hypothetical Polymer from this compound-5.2-3.22.0High Voc OPVs, Stable OFETs

The design of π-conjugated systems based on novel building blocks like this compound holds promise for the development of next-generation organic electronic materials with tailored properties. Further experimental and theoretical investigations are necessary to fully elucidate the potential of this particular scaffold.

Future Research Directions

Development of Novel and More Efficient Synthetic Routes

The efficient synthesis of 2,5-Difluoro-6-methoxythiophenol is the gateway to its extensive study and application. Future research should prioritize the development of synthetic pathways that are not only high-yielding but also scalable, economical, and adhere to the principles of green chemistry.

A prospective route could be adapted from established methods for synthesizing substituted thiophenols. For instance, a plausible strategy could commence with a commercially available precursor like 2,5-difluoroanisole. Research could explore its directed ortho-metalation followed by quenching with a sulfur source. Alternatively, pathways involving the diazotization of a corresponding aniline (B41778), such as 3,5-difluoro-2-methoxyaniline, followed by reaction with a xanthate salt and subsequent hydrolysis, could be investigated. cdnsciencepub.com This latter approach is a well-established method for introducing a thiol group onto an aromatic ring. cdnsciencepub.com

Future efforts should also focus on leveraging modern catalytic cross-coupling reactions. For example, the development of a palladium- or copper-catalyzed coupling of a suitable aryl halide or triflate with a sulfur nucleophile could provide a more direct and versatile route.

Potential Synthetic Approach Key Precursor Core Transformation Research Goal
Diazotization Route3,5-Difluoro-2-methoxyanilineSandmeyer-type reaction with a sulfur reagent (e.g., potassium ethyl xanthate)Optimize reaction conditions for yield and purity; assess scalability.
Directed ortho-Metalation (DoM)2,5-DifluoroanisoleLithiation followed by electrophilic quench with elemental sulfurInvestigate regioselectivity and functional group tolerance.
Catalytic Cross-Coupling1-Bromo-2,5-difluoro-6-methoxybenzenePd or Cu-catalyzed C-S bond formationDevelop a robust catalytic system with high turnover numbers and broad substrate scope.

Exploration of Unprecedented Reactivity Modes

The interplay of the electron-withdrawing fluorine atoms, the electron-donating methoxy (B1213986) group, and the nucleophilic thiol presents a rich landscape for exploring novel reactivity. The fluorine atoms and the methoxy group ortho to the thiol are expected to significantly modulate its acidity, nucleophilicity, and redox potential compared to simpler thiophenols.

Future studies should systematically quantify these properties. Beyond its classical role as a nucleophile, research into its behavior in more complex transformations is warranted. For example, its participation in photoredox-catalyzed reactions could be a fruitful area. Thiophenols can act as hydrogen atom transfer (HAT) catalysts or engage in electron donor-acceptor complexes, potentially enabling C-F bond functionalization under specific light-irradiated conditions—a typically challenging transformation. nih.govacs.org

Furthermore, its use in transition-metal-catalyzed reactions as a ligand or a reactive partner could be explored. The sulfur atom could coordinate to a metal center, and the electronic tuning provided by the substituents could influence the catalytic activity and selectivity of the resulting complex. Investigating its performance in reactions such as the hydrothiolation of gem-difluoroalkenes could lead to the synthesis of novel organofluorine compounds. nih.gov

Integration with Flow Chemistry and Sustainable Methodologies

The synthesis and subsequent reactions of thiophenols can present safety and scalability challenges, often involving malodorous compounds or exothermic steps. Flow chemistry offers a powerful solution to these issues. wuxiapptec.comenantia.com Future research should focus on translating batch syntheses of this compound and its derivatives into continuous flow processes.

The advantages of flow chemistry include superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and the ability to handle hazardous intermediates safely by generating and consuming them in situ. wuxiapptec.comltf-gmbh.comsioc-journal.cn This would be particularly beneficial for potentially exothermic fluorination or diazotization reactions in its synthetic sequence. sioc-journal.cn Telescoping multiple synthetic steps into a single continuous process without isolating intermediates could dramatically enhance efficiency and reduce waste. wuxiapptec.com

Moreover, integrating flow chemistry with sustainable practices, such as using greener solvents, immobilized catalysts, or solid-supported reagents, would align the production of this compound with modern environmental standards. enantia.com

Advanced Computational Modeling for Predictive Design

Computational chemistry provides indispensable tools for predicting molecular properties and reactivity, thereby guiding experimental design and saving significant laboratory resources. gla.ac.uk Future research should employ advanced computational modeling, such as Density Functional Theory (DFT), to build a comprehensive in-silico profile of this compound.

Key areas for computational investigation include:

Conformational Analysis: Determining the preferred orientation of the thiol and methoxy groups and calculating the rotational energy barrier around the C-S bond, which is influenced by the meta-substituents. cdnsciencepub.com

Electronic Properties: Mapping the electron density distribution to predict sites of nucleophilic and electrophilic attack and calculating the molecule's dipole moment and polarizability.

Reactivity Indices: Calculating parameters like HOMO-LUMO energy gaps, ionization potential, and electron affinity to predict its reactivity in various chemical transformations.

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in experimental characterization.

These predictive models can accelerate the discovery of new reactions and applications by allowing researchers to screen potential reaction pathways and substrates computationally before undertaking experimental work. unlp.edu.ar

Discovery of New Applications in Emerging Chemical Technologies

The unique substitution pattern of this compound makes it a promising candidate for several high-value applications. The presence of a fluorinated aromatic core is a common feature in many pharmaceuticals and agrochemicals, where fluorine can enhance metabolic stability and binding affinity. bris.ac.uk

Future research should explore its potential as a key building block in medicinal chemistry. It could be used to synthesize novel analogues of existing drugs or to create entirely new pharmacophores. The thiol group provides a convenient handle for further functionalization, allowing it to be incorporated into larger molecular scaffolds.

In materials science, thiols are widely used for their ability to form self-assembled monolayers (SAMs) on gold and other metal surfaces. Investigating the self-assembly behavior of this compound could lead to the development of novel functional surfaces with tailored electronic properties, wettability, and biocompatibility.

Furthermore, its potential role in emerging technologies like organophotoredox catalysis should be thoroughly investigated. As mentioned, thiols can be pivotal in light-driven reactions, and the specific electronic nature of this compound could unlock novel catalytic cycles for synthesizing complex fluorinated molecules. nih.govacs.org

Q & A

Q. What are the optimal synthetic routes for 2,5-Difluoro-6-methoxythiophenol, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves fluorination and methoxylation of a thiophenol precursor. Key steps include:

  • Precursor selection : Start with 2,5-difluorophenol derivatives (e.g., brominated intermediates) for controlled thiol group introduction .
  • Fluorination : Use agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under inert conditions to preserve methoxy groups.
  • Optimization : Employ Design of Experiments (DOE) to test variables such as temperature (30–60°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd for cross-coupling steps) . Monitor purity via HPLC and adjust stoichiometry to minimize byproducts like disulfides.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting NMR data be resolved?

Methodological Answer:

  • 19F^{19}\text{F} NMR : Critical for confirming fluorine positions. Use deuterated solvents (CDCl₃) and reference CFCl₃ for shifts. Overlapping peaks can be resolved by 2D 19F^{19}\text{F}-1H^{1}\text{H} correlation spectroscopy .
  • 1H^{1}\text{H} NMR : Methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) must integrate correctly. If discrepancies arise, compare with analogs like 2,3-difluoro-6-methoxyphenol (δ shifts documented in ).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₇H₆F₂OS: calc. 188.01 g/mol). Discrepancies in melting points (e.g., mp 34–41°C in related difluorophenols ) require DSC analysis to rule out polymorphism.

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

  • Electronic Analysis : Fluorine’s strong electron-withdrawing effect activates the aromatic ring for NAS at positions ortho/para to substituents. Use Hammett σ constants (σₘ for fluorine = 0.34) to predict regioselectivity .
  • Experimental Validation : Perform kinetic studies with model nucleophiles (e.g., amines) in polar aprotic solvents. Compare reaction rates with mono-fluorinated analogs to isolate electronic contributions. DFT calculations (e.g., B3LYP/6-31G*) can map charge distribution and transition states .

Q. What methodologies are recommended for analyzing the oxidative stability of this compound under varying environmental conditions?

Methodological Answer:

  • Oxidative Stress Tests : Expose the compound to O₂, UV light, or radical initiators (e.g., AIBN) in controlled chambers. Monitor degradation via GC-MS for disulfide or sulfonic acid byproducts .
  • Surface Reactivity : Study adsorption on indoor surfaces (e.g., silica or cellulose) using microspectroscopic imaging (ATR-FTIR) to assess stability in real-world environments .
  • Accelerated Aging : Use Arrhenius modeling (40–80°C) to extrapolate shelf-life. Compare with TGA data to correlate thermal decomposition pathways.

Q. How can computational chemistry models predict the regioselectivity of this compound in cross-coupling reactions, and what validation approaches are required?

Methodological Answer:

  • Modeling Workflow :
    • Docking Studies : Simulate interactions with Pd catalysts (e.g., Pd(PPh₃)₄) using Gaussian or ORCA to identify favorable binding sites.
    • Transition State Analysis : Calculate activation barriers for competing pathways (e.g., C–S vs. C–O coupling) .
  • Experimental Validation : Perform Suzuki-Miyaura couplings with aryl halides. Compare predicted vs. observed products via LC-MS. For divergent results, re-evaluate solvent effects (e.g., DMF’s coordination with Pd) .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point ranges) across different studies?

Methodological Answer:

  • Purity Assessment : Use DSC to detect eutectic mixtures. Recrystallize from hexane/ethyl acetate and compare melting ranges .
  • Analytical Harmonization : Cross-validate results with independent labs using standardized protocols (e.g., USP guidelines). For NMR conflicts, share raw FID files for third-party reprocessing .

Methodological Contradiction Analysis

Q. When computational models and experimental data conflict in predicting reaction outcomes, what systematic approaches resolve these discrepancies?

Methodological Answer:

  • Root-Cause Analysis :
    • Model Limitations : Check basis set adequacy (e.g., 6-311++G** for fluorine) and solvent approximations (implicit vs. explicit) .
    • Experimental Variables : Re-exclude oxygen/moisture sensitivity using Schlenk techniques.
  • Hybrid Validation : Combine QM/MM simulations with kinetic isotope effects (KIEs) to refine mechanistic hypotheses .

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